1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a dimethylphenyl group and additional methyl substitutions on the benzodiazole ring, contributing to its unique chemical properties.
The compound can be synthesized through various chemical routes, which involve the manipulation of benzodiazole derivatives and the introduction of specific substituents. Its synthesis is documented in several scientific studies and patents, highlighting its potential as a pharmaceutical agent.
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves:
The synthesis often requires careful control of reaction parameters to prevent side reactions and ensure high selectivity towards the desired product. Characterization techniques such as NMR (nuclear magnetic resonance) and mass spectrometry are commonly used to confirm the structure of the synthesized compound.
The molecular structure of 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole consists of:
Property | Value |
---|---|
Molecular Formula | C16H18N2 |
Molecular Weight | 254.33 g/mol |
IUPAC Name | 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole |
InChI Key | [Insert InChI Key] |
Canonical SMILES | CC(C)c1ccc(cc1C)C2=NC3=C(C=C(C=C3N2)C)C |
The compound can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions (temperature, solvent) are critical for achieving desired outcomes.
The mechanism of action for 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with biological targets at the molecular level. These interactions can modulate various biological pathways:
The physical properties include:
Key chemical properties include:
Relevant data can be obtained through spectral analysis techniques such as IR (infrared spectroscopy) and UV-visible spectroscopy .
The compound has several scientific uses:
The benzimidazole scaffold emerged as pharmacologically significant in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was identified as an integral structural component of vitamin B₁₂ [1] [7]. Early therapeutic applications focused on plant fungicides and veterinary anthelmintics, with thiabendazole becoming the first human-use benzimidazole drug approved in 1962. Subsequent developments yielded clinically indispensable agents across diverse therapeutic categories:
Table 1: Milestones in Benzimidazole Drug Development
Time Period | Therapeutic Breakthrough | Clinical Application |
---|---|---|
1960s | Thiabendazole | Anthelmintic |
1970-1980s | Omeprazole derivatives | Antiulcer (PPIs) |
1990-2000s | Telmisartan | Antihypertensive (ARBs) |
2010-Present | Abemaciclib | Anticancer (CDK4/6 inhibitor) |
This evolution underscores the scaffold’s versatility, enabling treatments for conditions from helminthiasis to cardiovascular diseases [4] [7]. Patent analyses (2015–2021) confirm sustained innovation, with benzimidazoles targeting kinase inhibition (e.g., TRPC6), PI3K pathways, and sodium channel modulation [6].
Multidrug-resistant pathogens necessitate novel antimicrobial scaffolds. Benzimidazole derivatives exhibit broad-spectrum activity against WHO-priority pathogens through mechanisms circumventing existing resistance:
Table 2: Benzimidazole Derivatives Targeting Resistant Pathogens
Pathogen Type | Benzimidazole Derivative | Key Activity |
---|---|---|
MRSA/Linezolid-R S. aureus | Naphthoquinone-fused thiazole 7 | MIC: 0.125 μg/mL (bactericidal) |
Vancomycin-R E. faecium | 4-Substituted thiazole 3h | MIC: ≤0.25 μg/mL |
Fluconazole-R C. auris | Ester derivative 8f | >4-fold higher activity vs. fluconazole |
Structural modifications enable activity retention against evolving resistance mechanisms, positioning benzimidazoles as scaffolds for next-generation antimicrobials [3] [4].
The 2,5-dimethylphenyl moiety significantly enhances benzimidazole bioactivity through steric and electronic effects:
In 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-benzimidazole, three methyl groups synergistically modulate bioactivity:
Table 3: Impact of Methyl Substituents on Molecular Interactions
Substituent Position | Electronic Effect | Biological Consequence |
---|---|---|
2,5-(CH₃)₂ on phenyl | +I effect (hyperconjugation) | Enhanced hydrophobic pocket binding |
5,6-(CH₃)₂ on benzimidazole | Steric hindrance | Disruption of microbial cell wall synthesis |
N-CH₂ linker | Conformational control | Optimal positioning for target engagement |
This synergy explains the compound’s efficacy against resistant pathogens and positions it as a template for rational drug design [6] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1